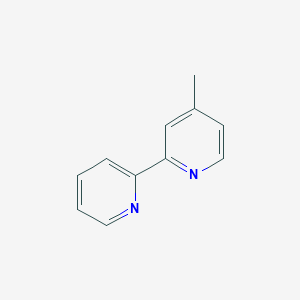

4-Méthyl-2,2'-bipyridine

Vue d'ensemble

Description

4-Methyl-2,2’-bipyridine is a chemical compound with the CAS Number: 56100-19-7 and a molecular weight of 170.21 .

Synthesis Analysis

The synthesis of 4-Methyl-2,2’-bipyridine involves a Negishi cross-coupling strategy . The synthesis process starts with 2-Hydroxy-5-methylpyridine, which is then reacted with iodoacetylene to generate 2,2’-Bipyridine, 4-ethenyl-4’-methyl- .Molecular Structure Analysis

The InChI code for 4-Methyl-2,2’-bipyridine is 1S/C11H10N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 . This indicates that the molecule consists of 11 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms.Chemical Reactions Analysis

4-Methyl-2,2’-bipyridine is used as a starting material or precursor for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The electrochemical behavior of bipyridine compounds depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .Physical and Chemical Properties Analysis

4-Methyl-2,2’-bipyridine is a solid at room temperature . It has a molecular weight of 170.21 .Applications De Recherche Scientifique

Molécules Biologiquement Actives

4-Méthyl-2,2’-bipyridine: est un composant fondamental dans la synthèse de molécules biologiquement actives. Sa structure lui permet d'interagir avec diverses cibles biologiques, ce qui pourrait conduire à des applications thérapeutiques. Par exemple, des dérivés de la bipyridine ont été utilisés dans le développement de nouveaux médicaments en raison de leur capacité à moduler les voies biologiques .

Ligands pour Catalyseurs

En catalyse par métaux de transition, 4-Méthyl-2,2’-bipyridine sert d'excellent ligand. Il forme des complexes avec des métaux qui sont essentiels dans les processus catalytiques, y compris les réactions de couplage croisé qui sont cruciales en synthèse organique . Le rôle du ligand est de stabiliser le centre métallique et de faciliter la réaction en fournissant un environnement électronique approprié.

Photosensibilisateurs

Ce composé est également utilisé dans le domaine de la thérapie photodynamique (PDT) pour le traitement du cancer. En tant que photosensibilisateur, il peut être activé par la lumière pour produire des espèces réactives de l'oxygène qui sont toxiques pour les cellules cancéreuses. Des modifications de 4-Méthyl-2,2’-bipyridine ont conduit au développement de complexes de polypyridine de ruthénium, qui s'avèrent prometteurs comme photosensibilisateurs efficaces .

Viologènes

4-Méthyl-2,2’-bipyridine: les dérivés, connus sous le nom de viologènes, sont utilisés dans les dispositifs électrochromes en raison de leur capacité à changer de couleur lors de la réduction ou de l'oxydation. Ces composés ont des applications dans les fenêtres intelligentes, les écrans et comme indicateurs dans divers types de capteurs .

Architectures Supramoléculaires

Le fragment bipyridine est un élément constitutif clé en chimie supramoléculaire. Il peut former des complexes hôte-invité et des structures auto-assemblées en raison de sa capacité à s'engager dans des interactions non covalentes. Ces structures ont des applications potentielles dans la reconnaissance moléculaire, la détection et la construction de dispositifs à l'échelle nanométrique .

Systèmes de Stockage d'Énergie

Les matériaux à base de viologènes dérivés de 4-Méthyl-2,2’-bipyridine sont explorés pour leurs propriétés redox dans les systèmes de stockage d'énergie. Leur comportement redox réversible et leurs charges cationiques les rendent adaptés à une utilisation dans les batteries et les supercondensateurs, dans le but d'améliorer les performances des dispositifs .

Mécanisme D'action

Target of Action

4-Methyl-2,2’-bipyridine is a member of the class of bipyridines . It primarily targets metal ions, acting as a chelating ligand . The compound forms a 5-membered chelate ring with metal ions , which plays a crucial role in its mechanism of action.

Mode of Action

The mode of action of 4-Methyl-2,2’-bipyridine involves its interaction with metal ions. The compound binds to these ions, forming a chelate ring . This binding process results in the formation of a stable complex between 4-Methyl-2,2’-bipyridine and the metal ion .

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-2,2’-bipyridine are primarily related to its role as a ligand. The formation of the chelate ring can influence various biochemical processes, particularly those involving metal ions . The downstream effects of these interactions can vary depending on the specific metal ion involved and the biological context.

Pharmacokinetics

The compound’s ability to form stable complexes with metal ions may influence its bioavailability .

Result of Action

The molecular and cellular effects of 4-Methyl-2,2’-bipyridine’s action are largely dependent on the specific metal ion it interacts with. By forming a stable complex, 4-Methyl-2,2’-bipyridine can influence the behavior of the metal ion, potentially affecting various cellular processes .

Action Environment

The action, efficacy, and stability of 4-Methyl-2,2’-bipyridine can be influenced by various environmental factors. For instance, the presence and concentration of specific metal ions can impact the compound’s ability to form chelate rings . Additionally, factors such as pH and temperature may also affect the stability of the formed complexes .

Orientations Futures

A key intermediate in the synthesis of extended bipyridine ligands is 4-hydroxymethylene-4-methyl-2,2-bipyridine, because the hydroxy group is readily converted into a variety of other chemical moieties, such as leaving or carbonyl groups . This suggests potential future directions in the development of new bipyridine ligands.

Relevant Papers Several papers have been published on 4-Methyl-2,2’-bipyridine. For instance, a paper titled “Novel Heteroleptic Ruthenium(II) Complexes with 2,2′- Bipyridines Containing a Series of Electron-Donor and Electron-Acceptor Substituents in 4,4′-Positions: Syntheses, Characterization, and Application as Sensitizers for ZnO Nanowire-Based Solar Cells” discusses the synthesis and characterization of a series of bipyridiniums based on 2,2′-, 3,3′-, and 4,4′-bipyridine and 2,2′-bipyrimidine . Another paper titled “Expanding the Solid Form Landscape of Bipyridines” discusses the solid form screening and crystal structure prediction of two bipyridine isomers .

Propriétés

IUPAC Name |

4-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSRAWAUPZWNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452061 | |

| Record name | 4-METHYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56100-19-7 | |

| Record name | 4-METHYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

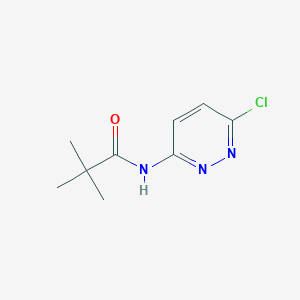

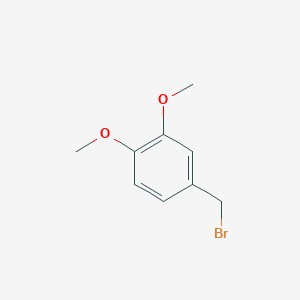

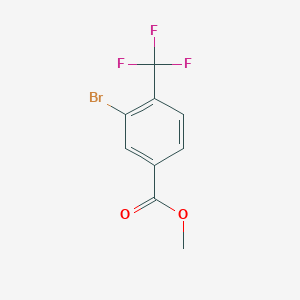

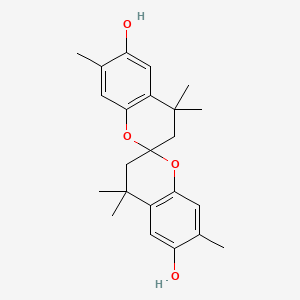

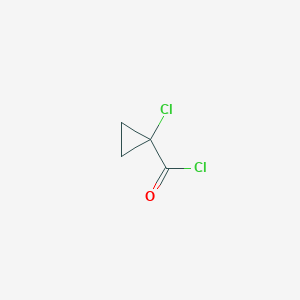

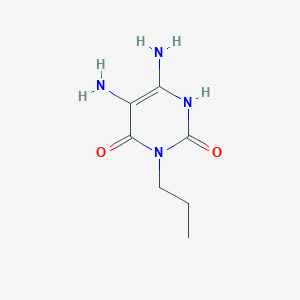

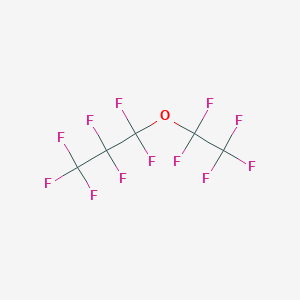

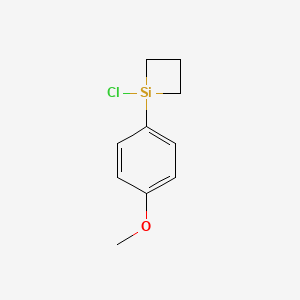

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methyl-2,2'-bipyridine?

A1: The molecular formula of 4-Methyl-2,2'-bipyridine is C11H10N2. Its molecular weight is 170.21 g/mol.

Q2: Is there any spectroscopic data available for 4-Methyl-2,2'-bipyridine?

A2: While the provided research focuses on the metal complexes incorporating 4-Methyl-2,2'-bipyridine, spectroscopic data for the free ligand can be found in various databases. 1H NMR and 13C NMR data are commonly reported for structural confirmation.

Q3: How does 4-Methyl-2,2'-bipyridine interact with metal ions?

A4: 4-Methyl-2,2'-bipyridine acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a stable five-membered chelate ring. [, , , ]

Q4: What is the significance of the methyl group in 4-Methyl-2,2'-bipyridine?

A5: The methyl group in the 4-position of the bipyridine ring primarily influences the electronic properties of the ligand and its metal complexes. It can impact the complex's absorption and emission spectra, redox potentials, and overall stability. [, , ]

Q5: What types of metal complexes utilize 4-Methyl-2,2'-bipyridine as a ligand?

A6: 4-Methyl-2,2'-bipyridine is widely used in the synthesis of various metal complexes, particularly those with ruthenium(II), osmium(II), iron(II), cobalt(II), and copper(II). [, , , , , , , , , , , , , , , , , , , , , , , ]

Q6: What are the potential applications of 4-Methyl-2,2'-bipyridine metal complexes?

A6: Metal complexes incorporating 4-Methyl-2,2'-bipyridine have shown promise in diverse applications including:

- Dye-sensitized solar cells (DSSCs): Ruthenium(II) polypyridyl complexes, often containing 4-Methyl-2,2'-bipyridine or its derivatives, are used as photosensitizers in DSSCs due to their favorable photophysical and electrochemical properties. [, , , ]

- Photocatalysis: Certain ruthenium(II) complexes have been investigated for their ability to catalyze photochemical reactions, such as water oxidation and CO2 reduction. [, ]

- Sensors: The luminescent properties of some ruthenium(II) and iridium(III) complexes can be modulated upon binding to specific analytes, making them useful as sensors for ions like Cu2+ and CN-. [, ]

- Bioimaging: Luminescent iridium(III) complexes with 4-Methyl-2,2'-bipyridine derivatives have been explored for bioimaging applications due to their long emission lifetimes and large Stokes shifts. [, , ]

- DNA binding and cleavage: Rhodium(III) intercalators conjugated with 4-Methyl-2,2'-bipyridine derivatives have been investigated for their ability to bind and cleave DNA. [, ]

- Catalytic polymers: Polymers incorporating 4-Methyl-2,2'-bipyridine metal complexes have been investigated for their catalytic and electrocatalytic properties. [, , ]

Q7: Has computational chemistry been applied to study 4-Methyl-2,2'-bipyridine and its complexes?

A8: Yes, computational studies using density functional theory (DFT) have been employed to model the electronic structure, spectroscopic properties, and binding modes of 4-Methyl-2,2'-bipyridine metal complexes. [, ]

Q8: How do structural modifications of 4-Methyl-2,2'-bipyridine influence the properties of its metal complexes?

A9: Introducing electron-donating or electron-withdrawing groups on the bipyridine ring, altering the alkyl chain length at the 4'-position, or modifying the substituent on the nitrogen atom can significantly affect the complex's electrochemical and photophysical properties. [, , , , ]

Q9: How is the stability of 4-Methyl-2,2'-bipyridine metal complexes affected by different conditions?

A10: The stability of these complexes can be influenced by factors such as pH, solvent, temperature, and light exposure. Research has focused on understanding these effects and developing strategies to enhance stability. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)